![molecular formula C8H7NO6S B3023378 [(4-Nitrophenyl)sulfonyl]acetic acid CAS No. 3937-94-8](/img/structure/B3023378.png)
[(4-Nitrophenyl)sulfonyl]acetic acid
Overview
Description
[(4-Nitrophenyl)sulfonyl]acetic acid is a chemical compound that is part of a broader class of sulfonic acid derivatives. These compounds are characterized by the presence of a sulfonyl group attached to an aromatic ring, which in this case is a nitrophenyl group. The acetic acid moiety is linked to the sulfonyl function, adding to the compound's reactivity and potential applications in various chemical syntheses and pharmaceutical research.
Synthesis Analysis
The synthesis of related sulfonic acid derivatives has been explored in the context of developing prodrugs with improved bioavailability. For instance, nitrophenyl esters of sulfonic acids have been synthesized as potential prodrugs for drugs bearing a sulfonate group. These esters were obtained by condensation of diamines with nitrophenoxysulfonyl benzoic acids, followed by ring closure . Another study demonstrated the synthesis of hydroxamic acids and ureas from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, which suggests a versatile role for nitrophenylsulfonyl derivatives in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound derivatives is crucial for their chemical properties and reactivity. The presence of the nitro group on the phenyl ring contributes to the electron-withdrawing nature of the compound, which can affect its stability and reactivity. The sulfonyl group is a good leaving group, which is beneficial in reactions such as the Lossen rearrangement . The acetic acid moiety provides an additional site for chemical modification or interaction with biological targets.
Chemical Reactions Analysis
Chemical reactions involving nitrophenylsulfonyl derivatives are diverse. For example, nitrophenyl esters have been used as protecting groups for sulfonates in organic synthesis due to their high lipophilicity and stability, which can be removed under strongly basic conditions . The electrophilic addition of 4'-nitrobenzenesulphenanilide to alkynes has been reported to proceed with trans-stereospecificity and Markovnikov orientation, indicating the reactivity of the nitrophenylsulfonyl group in electrophilic addition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The nitro group's electron-withdrawing nature and the sulfonyl group's ability to stabilize negative charge contribute to the compound's acidity and reactivity. The stability of these compounds in various conditions, such as aqueous solutions and the presence of enzymes, has been a subject of study, with findings indicating that certain derivatives can be quite stable, while others may degrade through mechanisms such as unimolecular elimination or hydrolysis .
Scientific Research Applications
Structural and Interaction Studies
[(4-Nitrophenyl)sulfanyl]acetic acid has been observed to form hydrogen-bonded molecular structures, showcasing its potential in the development of supramolecular assemblies. In one study, molecules of the title compound are linked by paired O-H⋯O hydrogen bonds into centrosymmetric dimers, forming molecular ladders through additional C-H⋯O hydrogen bonds and pi-pi stacking interactions, which could have implications for designing molecular materials with specific properties (Glidewell, Low, Skakle, & Wardell, 2002).
Synthetic Chemistry Applications
In synthetic chemistry, [(4-Nitrophenyl)sulfonyl]acetic acid derivatives have been employed as intermediates in various reactions. For example, the microwave-assisted synthesis of 5-(4-nitrophenyl)-2-phenyl-4-(phenylsulfonyl)-2,3-dihydrofuran was performed via manganese(III) acetate-based oxidative cyclization, highlighting the role of nitrophenyl sulfone derivatives in facilitating cyclization reactions and forming complex organic structures (Curti, Crozet, & Vanelle, 2009).
Another study involved the synthesis of novel pyrrolo[1,2-a][3.1.6]benzothiadiazocine rings, demonstrating the utility of 1-{[1-(2-nitrophenyl)-1H-pyrrol-2-yl]sulfonyl}acetone in generating complex heterocyclic compounds through unusual rearrangement reactions. This indicates the significance of nitrophenylsulfonyl derivatives in expanding the toolbox for the synthesis of heterocyclic compounds, which are of interest in pharmaceutical and materials science research (Kimbaris, Cobb, Tsakonas, & Varvounis, 2004).
Material Science and Electrochemical Sensing
In material science, the modification of electrode surfaces with aryl compounds, including derivatives of this compound, has been explored for the development of enhanced electrochemical sensors. For instance, gold-copper alloy nanoparticles modified electrodes demonstrated ultrahigh sensitivity for the detection of nitroaromatic compounds, suggesting the potential of nitrophenyl sulfone derivatives in environmental monitoring and pollution detection applications (Shah et al., 2017).
Safety and Hazards
Future Directions
Recent developments in the field of sustainable sulfone synthesis, which includes [(4-Nitrophenyl)sulfonyl]acetic acid
, focus on novel or improved methodologies utilizing solvents recommended by the Chem . The catalytic reduction of 4-nitrophenol has become a benchmark reaction to assess the activity of the nanostructured materials .
Mechanism of Action
Target of Action
Sulfonamide compounds, which include [(4-nitrophenyl)sulfonyl]acetic acid, are known to interact with various enzymes and receptors .
Mode of Action
Sulfonamides generally act by inhibiting enzymes or interacting with receptors, leading to changes in cellular processes .
Biochemical Pathways
It’s worth noting that sulfonamides can influence a variety of biochemical pathways due to their broad range of interactions .
Result of Action
The effects would likely depend on the specific targets and pathways that the compound interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
properties
IUPAC Name |
2-(4-nitrophenyl)sulfonylacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO6S/c10-8(11)5-16(14,15)7-3-1-6(2-4-7)9(12)13/h1-4H,5H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SICAMBKGKQLIOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368284 | |
Record name | [(4-nitrophenyl)sulfonyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3937-94-8 | |
Record name | [(4-nitrophenyl)sulfonyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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